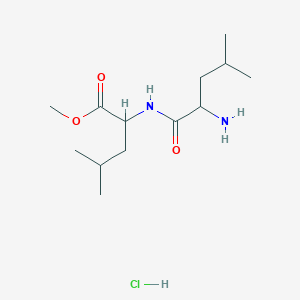

Methyl leucylleucinate (hydrochloride)

Description

BenchChem offers high-quality Methyl leucylleucinate (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl leucylleucinate (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O3.ClH/c1-8(2)6-10(14)12(16)15-11(7-9(3)4)13(17)18-5;/h8-11H,6-7,14H2,1-5H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXQFTNCULOWRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanistic Action and Experimental Application of Methyl Leucylleucinate Hydrochloride (LLOMe) in Lysosomal Biology

Executive Summary

Methyl leucylleucinate hydrochloride (LLOMe) is not merely a lysosomotropic agent; it is a pro-drug that exploits specific enzymatic activity within the lysosome to trigger organelle rupture. Unlike general lysosomotropic amines (e.g., chloroquine) that swell lysosomes via osmotic pressure, LLOMe functions through a suicide-substrate mechanism dependent on Cathepsin C (Dipeptidyl Peptidase I) .

This guide details the biochemical cascade of LLOMe-induced Lysosomal Membrane Permeabilization (LMP), its downstream signaling specifically regarding the NLRP3 inflammasome , and validated protocols for its use in selective cell depletion and immunological assays.

Part 1: The Biochemistry of LLOMe Action

The Cathepsin C-Dependent Polymerization

The cytotoxicity of LLOMe is strictly regulated by the presence of Cathepsin C. The mechanism proceeds in three distinct phases:[1]

-

Lysosomal Accumulation: As a weak base methyl ester, LLOMe diffuses across the plasma membrane and accumulates within the acidic lumen of the lysosome via proton trapping.

-

Enzymatic Condensation: Cathepsin C, an exocysteine protease with transferase activity, recognizes LLOMe as a substrate. Instead of hydrolyzing it, Cathepsin C catalyzes a transpeptidation reaction , polymerizing the dipeptide units into hydrophobic oligomers: (Leu-Leu)n-OMe.

-

Membranolysis: These polyleucine aggregates form amyloid-like structures that possess potent detergent properties. They intercalate into the lysosomal lipid bilayer, compromising membrane integrity and causing leakage of luminal contents.[2]

Critical Insight: Cells lacking Cathepsin C are resistant to LLOMe toxicity. This differential sensitivity is the basis for using LLOMe to selectively deplete Cathepsin C-rich populations like Natural Killer (NK) cells and Cytotoxic T Lymphocytes (CTLs).

Visualization of the Mechanism[3]

Figure 1: The suicide-substrate mechanism of LLOMe. Note that Cathepsin C activity is the rate-limiting step for toxicity.

Part 2: Downstream Signaling & The NLRP3 Inflammasome

Once LMP occurs, the release of lysosomal content acts as a "danger signal" (DAMP). The most significant pathway triggered by LLOMe in innate immune cells is the NLRP3 Inflammasome .

The Lysosome-Inflammasome Axis

LLOMe is considered a "sterile" activator of NLRP3. The pathway is distinct from ATP-driven activation (P2X7 receptor) or pore-forming toxins (Nigericin).

-

Cathepsin Release: Upon rupture, Cathepsin B leaks into the cytosol.

-

K+ Efflux: While Cathepsin B release is necessary, concurrent K+ efflux is often required for full NLRP3 assembly.

-

Complex Assembly: NLRP3 recruits the adaptor protein ASC, which oligomerizes and recruits Pro-Caspase-1.

-

Pyroptosis: Active Caspase-1 cleaves Gasdermin D (GSDMD), forming pores in the plasma membrane, and processes Pro-IL-1β into active IL-1β.

Figure 2: Signal transduction from lysosomal rupture to cytokine release.

Part 3: Experimental Applications & Protocols

Protocol A: Controlled LMP for Inflammasome Activation

Objective: To induce robust NLRP3 activation in Bone Marrow-Derived Macrophages (BMDMs) or Dendritic Cells (BMDCs).

Reagents:

-

LLOMe (L-Leucyl-L-leucine methyl ester hydrobromide).

-

MCC950 (Specific NLRP3 inhibitor) as a negative control.

Step-by-Step Workflow:

-

Priming (Signal 1): Treat cells with LPS (100 ng/mL) for 3–4 hours. This upregulates NLRP3 and Pro-IL-1β expression.[5][6]

-

Inhibitor Control: For negative control wells, add MCC950 (1–10 µM) 30 minutes prior to LLOMe.

-

LLOMe Treatment (Signal 2): Add LLOMe to a final concentration of 1 mM .

-

Note: Concentrations >2 mM may cause rapid necrosis rather than pyroptosis.

-

-

Incubation: Incubate for 30–60 minutes at 37°C.

-

Harvest: Collect supernatant for ELISA (IL-1β) or LDH assay (cell death).[5]

Protocol B: Selective Depletion of Cytotoxic Cells

Objective: To remove NK cells and CTLs from a mixed PBMC population while preserving B cells, T helper cells, and Monocytes (if low dose).

Mechanism: NK cells and CTLs possess significantly higher levels of Cathepsin C than other leukocytes, making them hypersensitive to LLOMe.

Dosing Strategy:

| Cell Type Sensitivity | LLOMe Concentration | Outcome |

| NK Cells / CTLs | 250 µM - 1 mM | Rapid Apoptosis/Necrosis |

| Monocytes | > 2 mM | Toxicity observed |

| B Cells / T Helper | > 5 mM | Generally Resistant |

Workflow:

-

Isolate PBMCs.

-

Resuspend in serum-free medium (serum esterases can degrade LLOMe extracellularly).

-

Add LLOMe (1 mM) and incubate for 15 minutes at room temperature.

-

Wash cells 2x with PBS to remove LLOMe.

-

Resuspend in complete media. NK activity will be ablated.

Part 4: Troubleshooting & Validation (Self-Validating Systems)

To ensure scientific integrity, you must validate that LLOMe is working via the proposed mechanism.

The Galectin-3 Puncta Assay (Gold Standard)

Galectin-3 is a cytosolic lectin that binds beta-galactosides, which are normally restricted to the lysosomal lumen.

-

Method: Transfect cells with GFP-Galectin-3 or stain with anti-Galectin-3 antibody.

-

Positive Result: Upon LLOMe treatment (1 mM, 20 min), Galectin-3 translocates from a diffuse cytosolic pattern to distinct punctate structures at damaged lysosomes.

-

Validation: If puncta do not form, LLOMe has degraded or the cells lack Cathepsin C.

Cathepsin C Inhibition Control

To prove specificity, pre-treat cells with a Cathepsin C inhibitor (e.g., Gly-Phe-CHN2 ).

-

Expectation: The inhibitor should completely block LLOMe-induced LMP and downstream IL-1β release. If toxicity persists in the presence of the inhibitor, the LLOMe concentration is too high and causing non-specific osmotic damage.

References

-

Thiele, D. L., & Lipsky, P. E. (1990).[7] Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells.[7][8] Proceedings of the National Academy of Sciences, 87(1), 83-87.[7][9] [9]

-

Kavčič, N., et al. (2017). L-leucyl-L-leucine methyl ester does not release cysteine cathepsins to the cytosol but inactivates them in transiently permeabilized lysosomes.[10] Journal of Cell Science, 130(18), 3124–3140.[11]

-

Hornung, V., et al. (2008). Silica crystals and aluminum salts activate the NALP3 inflammasome through phagosomal destabilization. Nature Immunology, 9, 847–856.

-

Aits, S., et al. (2015). Sensitive detection of lysosomal membrane permeabilization by lysosomal galectin puncta assay.[12] Autophagy, 11(8), 1408–1424.

-

Repnik, U., et al. (2017).[13] L-leucyl-L-leucine methyl ester (LLOMe) induces lysosomal membrane permeabilization and cell death in a Cathepsin C-dependent manner.[1][7] Journal of Cell Science.[11]

Sources

- 1. izvolitve.ijs.si [izvolitve.ijs.si]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. NLRP3 inflammasome signaling is activated by low-level lysosome disruption but inhibited by extensive lysosome disruption: roles for K+ efflux and Ca2+ influx - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. journals.plos.org [journals.plos.org]

- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 9. tandfonline.com [tandfonline.com]

- 10. L-leucyl-L-leucine methyl ester does not release cysteine cathepsins to the cytosol but inactivates them in transiently permeabilized lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.biologists.com [journals.biologists.com]

- 12. Sensitive detection of lysosomal membrane permeabilization by lysosomal galectin puncta assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Technical Guide: L-Leucyl-L-leucine methyl ester (LLOMe) Lysosomotropic Properties and Uptake

The following technical guide is designed for researchers and drug development professionals, synthesizing the mechanistic principles, experimental applications, and validated protocols for L-Leucyl-L-leucine methyl ester (LLOMe).

Executive Summary

L-Leucyl-L-leucine methyl ester (LLOMe) is a dipeptide condensation product widely utilized as a precision tool for inducing Lysosomal Membrane Permeabilization (LMP) .[1] Unlike general lysosomotropic agents (e.g., chloroquine, ammonium chloride) that induce osmotic swelling via proton trapping, LLOMe functions through a unique enzyme-activated polymerization mechanism .

Upon lysosomal entry, LLOMe acts as a substrate for Cathepsin C (Dipeptidyl Peptidase I) , which converts the monomeric ester into membranolytic, amyloid-like polymers.[2] This specificity makes LLOMe the gold standard for studying lysosomal damage responses, including ESCRT-mediated repair , lysophagy , and NLRP3 inflammasome activation . This guide details the physico-chemical basis of LLOMe uptake, its conversion kinetics, and standardized protocols for its application in cell biology and immunology.

Mechanism of Action: The Cathepsin C Axis

The efficacy of LLOMe is dictated by the "Trapping-Conversion-Rupture" sequence. It is not a direct detergent; it is a pro-drug activated exclusively within the lysosomal lumen.

Uptake and Accumulation

LLOMe possesses weak base properties, allowing the uncharged methyl ester form to passively diffuse across the plasma membrane and lysosomal membrane. Once inside the acidic lysosomal lumen (pH ~4.5–5.0), it becomes protonated. However, simple proton trapping is insufficient for lysis.

Cathepsin C-Mediated Polymerization

The critical step is the enzymatic conversion by Cathepsin C (CTSC) .

-

Substrate Recognition: CTSC removes the methyl ester group or utilizes it to catalyze a transpeptidation reaction.

-

Polymerization: LLOMe monomers are ligated to form hydrophobic oligomers, specifically (Leu-Leu)n-OMe (where

).[3] -

Amyloid-like Fibril Formation: Recent structural studies (Cryo-ET) reveal that these polymers assemble into amyloid-like fibrils inside the lysosome.[3] These fibrils exert mechanical and detergent-like stress on the lipid bilayer, leading to membrane rupture.

Lysosomal Membrane Permeabilization (LMP)

The rupture releases lysosomal content into the cytosol, including:

-

Cathepsins (B, L, S, D): Proteases that can trigger Bid truncation and mitochondrial apoptosis.[2]

-

H+ Ions: Causing cytosolic acidification.

-

Calcium: Triggering signaling cascades.

Visualization of Signaling Pathway

Caption: Figure 1. The mechanism of LLOMe-induced lysosomal damage.[1][4][5][6][7][8] Passive diffusion is followed by Cathepsin C-dependent polymerization into membranolytic fibrils.

Comparative Properties: LLOMe vs. Other Agents[9]

Understanding when to use LLOMe versus other lysosomotropic agents is crucial for experimental design.

| Feature | LLOMe | Chloroquine (CQ) | GPN (Gly-Phe-beta-naphthylamide) |

| Primary Mechanism | Enzymatic polymerization (Cathepsin C) | Proton trapping / Osmotic swelling | Osmotic swelling (Cathepsin C cleavage) |

| Target Specificity | High (Requires active Cathepsin C) | Low (General acidic organelles) | Moderate (Requires Cathepsin C) |

| Effect Speed | Rapid (15–30 mins) | Slow (Hours) | Rapid (Minutes) |

| Damage Type | Membrane fragmentation / Perforation | Swelling / Vacuolization | Osmotic lysis |

| Reversibility | Irreversible (at high doses) | Reversible (early stages) | Irreversible |

| Key Application | NLRP3 activation, Galectin-3 assays | Autophagy inhibition | Calcium release studies |

Experimental Protocols

Preparation of LLOMe Reagent

-

Stock Solution: Dissolve L-Leucyl-L-leucine methyl ester hydrobromide in methanol or DMSO to create a 250–500 mM stock .

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute directly into pre-warmed culture medium immediately before use.

Protocol: Induction of LMP and Galectin-3 Translocation Assay

This assay is the industry standard for validating lysosomal rupture. Galectin-3 (cytosolic) binds specifically to beta-galactosides on the luminal side of lysosomal membranes upon rupture.

Materials:

-

HeLa or U2OS cells (or Cathepsin C+ immune cells).

-

LLOMe (1 mM working concentration).

-

Anti-Galectin-3 antibody (or GFP-Galectin-3 stable line).

-

Fixative (4% Paraformaldehyde).[9]

Step-by-Step Workflow:

-

Seeding: Plate cells on glass coverslips to reach 60–70% confluency.

-

Treatment: Replace media with media containing 1 mM LLOMe .

-

Note: For immune cells (macrophages), 0.5 mM may suffice. For resistant lines, titrate up to 2 mM.

-

-

Incubation: Incubate at 37°C for 15 to 30 minutes .

-

Mechanism Check: Longer incubations (>1 hour) may lead to massive cell death and detachment.

-

-

Wash: Aspirate LLOMe media and wash 2x with PBS.

-

Recovery Option: To study lysosomal repair (ESCRT recruitment), replace with fresh media and incubate for 30–60 mins before fixation.

-

-

Fixation: Fix with 4% PFA for 15 minutes at room temperature.

-

Staining: Permeabilize (0.1% Triton X-100) and stain for Galectin-3 (Green) and LAMP-1 (Red, lysosomal marker).

-

Analysis: Count puncta. Intact lysosomes show diffuse cytosolic Galectin-3. Damaged lysosomes appear as bright green puncta colocalizing with LAMP-1.

Protocol: NLRP3 Inflammasome Activation

LLOMe is a potent "Signal 2" for NLRP3.

Workflow:

-

Priming (Signal 1): Treat macrophages (e.g., BMDMs, THP-1) with LPS (100 ng/mL) for 3–4 hours to upregulate NLRP3 and pro-IL-1β.

-

Activation (Signal 2): Treat with LLOMe (0.5 – 1 mM) for 45–60 minutes.

-

Supernatant Collection: Collect cell culture supernatant.

-

Readout: ELISA for secreted IL-1β or Western Blot for Caspase-1 cleavage (p10/p20 fragments) in the supernatant.

Experimental Visualization Workflow

Caption: Figure 2. Standardized workflow for LLOMe application in LMP detection and Inflammasome activation assays.

Troubleshooting & Optimization (E-E-A-T)

Cell Type Sensitivity

Critical Insight: LLOMe toxicity is strictly dependent on Cathepsin C expression .

-

High Sensitivity: Cytotoxic T cells, NK cells, Macrophages, Granulocytes. (Use 100 µM – 500 µM).[8]

-

Moderate Sensitivity: Fibroblasts, HeLa, HEK293. (Use 1 mM – 2 mM).

-

Resistance: Cathepsin C-deficient cells. Solution: Transfect with CTSC expression vector to restore sensitivity if needed.

"False" Negatives in Imaging

If Galectin-3 puncta are absent despite treatment:

-

Check Confluency: Over-confluent cells may have altered lysosomal pH or uptake rates.

-

Reagent Stability: The methyl ester can hydrolyze in aqueous solution over time. Always prepare fresh dilutions from the DMSO stock.

-

Timing: Repair mechanisms (lysophagy) are fast. If you wait 2–4 hours post-wash, the puncta may disappear as damaged lysosomes are cleared.

Distinguishing Apoptosis vs. Necrosis

High doses of LLOMe cause rapid necrosis due to massive hydrolase release. For apoptotic studies, titrate the dose down (e.g., 250 µM) to induce "leaky" lysosomes rather than explosive rupture, allowing the mitochondrial apoptosis pathway to proceed.

References

-

Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: Dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells.[10][11] Proceedings of the National Academy of Sciences, 87(1), 83–87.

-

Repnik, U., et al. (2017). L-leucyl-L-leucine methyl ester does not release cysteine cathepsins to the cytosol but inactivates them in transiently permeabilized lysosomes. Journal of Cell Science, 130(18), 3124–3140.

-

Aits, S., et al. (2015). Sensitive detection of lysosomal membrane permeabilization by lysosomal galectin puncta assay. Autophagy, 11(8), 1408–1424.

-

Ma, J., et al. (2025). Cathepsin-dependent amyloid formation drives mechanical rupture of lysosomal membranes. bioRxiv.

-

Hornung, V., et al. (2008). Silica crystals and aluminum salts activate the NALP3 inflammasome through phagosomal destabilization. Nature Immunology, 9, 847–856.

-

Johansson, A. C., et al. (2010). Regulation of apoptosis-associated lysosomal membrane permeabilization. Apoptosis, 15, 527–540.

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of apoptosis induced by a lysosomotropic agent, L-Leucyl-L-Leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oaepublish.com [oaepublish.com]

- 7. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 8. journals.biologists.com [journals.biologists.com]

- 9. RpH-ILV: Probe for lysosomal pH and acute LLOMe-induced membrane permeabilization in cell lines and Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanistic Role of Dipeptidyl Peptidase I (DPPI) in Leu-Leu-OMe-Induced Lysosomal Membrane Permeabilization

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary & Paradigm Shift

For decades, the dipeptide methyl ester L-leucyl-L-leucine methyl ester (LLOMe) has been utilized as a gold-standard pharmacological tool to induce Lysosomal Membrane Permeabilization (LMP). Historically, the resulting lysosomal rupture was loosely attributed to a "detergent-like" effect of the molecule. However, modern structural biology and biochemical reconstitution have elucidated a highly specific, enzyme-catalyzed mechanism.

As a Senior Application Scientist, I present this technical guide to clarify the precise causality behind LLOMe activation. LLOMe is not a simple membranolytic agent; it is a pro-drug that requires enzymatic conversion by Dipeptidyl Peptidase I (DPPI) , also known as Cathepsin C (CatC) [1]. Recent cryo-electron tomography (cryo-ET) and in vitro reconstitution data from 2025 and 2026 have fundamentally shifted our understanding: DPPI catalyzes the ligation of LLOMe into oligomeric peptides that self-assemble into amyloid fibrils , which mechanically rupture the lysosomal membrane[2][3]. Understanding this DPPI-dependent amyloidogenic pathway is critical for researchers designing targeted immunotherapeutics, modeling neurodegenerative lysosomal damage, or utilizing LMP-inducers in oncology[4].

The Biochemical Causality of LLOMe Activation

To design robust experiments, one must understand the physical chemistry and enzymatic checkpoints that govern LLOMe's mechanism of action. The activation pathway relies on three sequential phases:

Phase I: Lysosomotropism and Ion Trapping

LLOMe is a weakly basic, lipophilic molecule. It freely diffuses across the plasma membrane and into the endolysosomal network. Upon entering the acidic lumen of the lysosome (pH ~4.5–5.0), the amine group becomes protonated. This protonation prevents the molecule from diffusing back across the lipid bilayer, leading to massive intralysosomal accumulation—a process known as ion trapping[4][5].

Phase II: The Dual Nature of DPPI (Cathepsin C)

DPPI is a ubiquitously expressed lysosomal cysteine protease that typically functions as an exo-dipeptidase, removing dipeptides from the N-terminus of target proteins[1]. However, DPPI possesses a secondary transferase/ligase activity . Because LLOMe is esterified, it acts as an ideal substrate for this ligase function. As LLOMe accumulates, DPPI cleaves the methyl ester and catalyzes the condensation of the dipeptides, forming highly hydrophobic (Leu-Leu)n-OMe polymers (where n ≥ 3)[3][6].

Phase III: Amyloidogenesis and Mechanical Rupture

The most critical breakthrough in recent years is the structural characterization of these polymers. The (Leu-Leu)n-OMe oligopeptides exhibit a high β-strand propensity. Once they reach a critical concentration within the lysosome, they spontaneously self-assemble into rigid amyloid fibrils [2][3]. These elongating fibrils physically interact with the lysosomal limiting membrane, exerting intense mechanical stress until the lipid bilayer catastrophically ruptures. This mechanical LMP releases lysosomal hydrolases (e.g., Cathepsins B and L) into the cytosol, triggering downstream necrosis, apoptosis, or pyroptosis depending on the cell type and concentration[7][8].

Caption: Biochemical pathway of DPPI-catalyzed LLOMe polymerization and amyloid-mediated lysosomal rupture.

Comparative Analysis of LMP Inducers

When selecting an agent to perturb lysosomes, researchers often conflate the mechanisms of different lysosomotropic drugs. The table below summarizes the quantitative and mechanistic distinctions between common LMP inducers, highlighting the unique DPPI-dependence of LLOMe[4][5][9].

| LMP Inducer | Primary Mechanism of Action | DPPI / CatC Dependence | Typical Working Concentration | Cell-Type Specificity |

| LLOMe | DPPI-catalyzed amyloidogenesis & mechanical rupture | Yes (Absolute requirement) | 1.0 – 5.0 mM | High in Myeloid & Cytotoxic T-cells |

| GPN | Transient pH alteration & ER Ca2+ release | No (Ca2+ release is CatC-independent) | 200 µM | Broad / Non-specific |

| Alum | Particulate accumulation & osmotic swelling | No (Requires CatB/S for necrosis) | Particulate / Variable | Phagocytes (Macrophages/DCs) |

| Siramesine | Direct lipid bilayer destabilization | No | 10 – 20 µM | Broad (Often used in Melanoma) |

Note: While GPN (glycyl-L-phenylalanine 2-naphthylamide) is a substrate for DPPI, recent data confirms that its ability to alter cytosolic pH and release calcium does not require DPPI, nor does it cause true lysosomal rupture in the same manner as LLOMe[5].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility (E-E-A-T), experimental designs must include orthogonal validation steps. The following protocols are engineered as self-validating systems to definitively prove DPPI's role in your specific cellular or biochemical model.

Protocol 1: In Vitro Reconstitution of LLOMe Amyloidogenesis

Rationale: To isolate the DPPI ligase activity from cellular confounders and prove that the enzymatic product directly causes membrane rupture[2].

-

Liposome Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating the fluorescent dye Sulforhodamine B (SRB) at a self-quenching concentration (e.g., 50 mM). Remove unencapsulated dye via size-exclusion chromatography.

-

Enzymatic Reaction Setup: In a reaction buffer adjusted to pH 7.5 (which favors the transferase/ligase activity of DPPI over its peptidase activity), combine 1 mM LLOMe with active recombinant human DPPI (Cathepsin C).

-

Self-Validating Controls:

-

Kinetic Readout: Monitor SRB fluorescence dequenching (Excitation 565 nm / Emission 585 nm) over 60 minutes. An increase in fluorescence indicates membrane leakage caused by (Leu-Leu)n-OMe polymers.

-

Structural Confirmation: Analyze the reaction mixture using Thioflavin T (ThT) fluorescence or MALDI-MS to confirm the presence of β-sheet amyloid fibrils and (Leu-Leu)3-4 oligopeptides[2][3].

Protocol 2: In Cellulo Validation of DPPI-Dependent LMP

Rationale: To monitor the spatiotemporal dynamics of LLOMe-induced LMP in living cells, ensuring the phenotype is strictly dependent on DPPI and lysosomal acidification[4][10].

-

Cell Seeding: Plate target cells (e.g., HeLa or primary macrophages) expressing a Galectin-3-GFP reporter. Galectin-3 rapidly binds to β-galactosides exposed on the inner lysosomal membrane only upon rupture, forming distinct fluorescent puncta.

-

Pharmacological Pre-treatment (The Causality Check):

-

LLOMe Pulse: Treat all cohorts with 1 to 5 mM LLOMe for 15 to 120 minutes.

-

LMP Quantification: Image cells using confocal microscopy. Quantify the number of Galectin-3-GFP puncta per cell. Cells pre-treated with Bafilomycin A1 or lacking active DPPI will show a complete absence of puncta, validating the mechanism.

-

Downstream Viability: Assess downstream effector pathways by immunoblotting for Caspase-3 cleavage (apoptosis) or measuring Propidium Iodide (PI) uptake (necrosis)[7][9].

Caption: Self-validating experimental workflow for assessing DPPI-dependent LLOMe activation and LMP.

Conclusion

The activation of LLOMe is a masterclass in exploiting lysosomal biochemistry. By relying on the acidic pH for initial accumulation and hijacking the latent ligase activity of DPPI to generate membrane-rupturing amyloids, LLOMe provides a highly specific, enzyme-dependent tool for studying lysosomal quality control and cell death pathways. When utilizing this agent, researchers must implement the appropriate pharmacological controls (e.g., Bafilomycin A1 and DPPI inhibitors) to ensure their phenotypic readouts are mechanistically sound and scientifically rigorous.

References

1.[2] Cathepsin-dependent amyloid formation drives mechanical rupture of lysosomal membranes. bioRxiv.org. Available at:[Link] 2.[7] L-leucyl-L-leucine methyl ester does not release cysteine cathepsins to the cytosol but inactivates them in transiently permeabilized lysosomes. The Company of Biologists. Available at:[Link] 3.[1] Cathepsin C: structure, function, and pharmacological targeting. OAE Publishing Inc. Available at:[Link] 4.[6] Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells. PubMed / PNAS. Available at: [Link] 5.[4] Targeting Glycolysis with 2-Deoxy-D-Glucose and Lysosomal Integrity with L-Leucyl-L-Leucine Methyl Ester as Antimelanoma Strategy. MDPI. Available at:[Link] 6.[5] GPN does not release lysosomal Ca2+ but evokes Ca2+ release from the ER by increasing the cytosolic pH independently of cathepsin C. PMC / Journal of Cell Science. Available at:[Link] 7.[9] Cathepsin-mediated necrosis controls the adaptive immune response by Th2-associated adjuvants. EinsteinMed / JBC. Available at:[Link] 8.[10] Distinct cathepsins control necrotic cell death mediated by pyroptosis inducers and lysosome-destabilizing agents. PMC / Cell Death & Disease. Available at:[Link] 9.[3] Cathepsin C–Catalyzed Ligation Generates Intralysosomal Amyloid Fibrils from Dipeptide Esters. bioRxiv.org. Available at:[Link]

Sources

- 1. oaepublish.com [oaepublish.com]

- 2. Cathepsin-dependent amyloid formation drives mechanical rupture of lysosomal membranes | bioRxiv [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. GPN does not release lysosomal Ca2+ but evokes Ca2+ release from the ER by increasing the cytosolic pH independently of cathepsin C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

- 8. Distinct cathepsins control necrotic cell death mediated by pyroptosis inducers and lysosome-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. einsteinmed.edu [einsteinmed.edu]

- 10. Distinct cathepsins control necrotic cell death mediated by pyroptosis inducers and lysosome-destabilizing agents - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Dynamics of Lysosomotropism: Methyl Leucylleucinate Hydrochloride vs. Leu-Leu-OMe Free Base

Executive Summary

L-leucyl-L-leucine methyl ester (LLOMe) is a functionalized dipeptide widely utilized as the gold-standard pharmacological agent for inducing controlled lysosomal damage[1]. By triggering Lysosomal Membrane Permeabilization (LMP), LLOMe facilitates the study of downstream cellular stress responses, including macroautophagy, lysophagy, and the activation of the NLRP3 inflammasome[2],[3]. However, a critical yet frequently overlooked variable in experimental design is the chemical state of the reagent: the hydrochloride salt (Methyl leucylleucinate hydrochloride) versus the free base (Leu-Leu-OMe). This technical guide delineates the physicochemical disparities between these two forms, explaining the causality behind their stability, cellular uptake mechanisms, and experimental application.

Chemical Divergence: Free Base vs. Hydrochloride Salt

The structural state of the N-terminus dictates the shelf-life, solubility, and functional utility of LLOMe.

The Causality of Instability in the Free Base

In the Leu-Leu-OMe free base, the N-terminal primary amine (

The Hydrochloride Salt Advantage

To circumvent this degradation, the molecule is synthesized and supplied as a hydrochloride salt (Methyl leucylleucinate hydrochloride)[5]. The addition of HCl protonates the N-terminus (

Physicochemical Comparison

The following table summarizes the quantitative and structural differences between the two forms[6],[5],[7].

| Property | Methyl Leucylleucinate Hydrochloride | Leu-Leu-OMe Free Base |

| Synonyms | LLOMe HCl, L-Leucyl-L-Leucine methyl ester HCl | LLOMe, L-Leucyl-L-Leucine methyl ester |

| CAS Number | 6491-83-4 | 13022-42-9 |

| Molecular Weight | 294.82 g/mol | 258.36 g/mol |

| Chemical State | Protonated N-terminus ( | Unprotonated N-terminus ( |

| Solubility | Highly soluble in Water, PBS, and DMSO | Soluble in organic solvents (DMSO); poor in water |

| Shelf Stability | High (Stable for months at -80°C if kept dry) | Low (Prone to rapid cyclization and hydrolysis) |

| Primary Use Case | Commercial distribution, long-term storage, stock prep | Active intracellular permeation species (generated in situ) |

The Mechanics of Lysosomotropic Trapping

The efficacy of LLOMe relies on a dynamic, pH-dependent interplay between its free base and protonated forms within different cellular compartments.

The Permeation and Trapping Cycle

-

Extracellular Equilibrium: When Methyl leucylleucinate hydrochloride is dissolved in buffered cell culture media (pH ~7.4), the buffering capacity of the media deprotonates a fraction of the molecules, establishing an equilibrium with the uncharged Leu-Leu-OMe free base[8].

-

Membrane Diffusion: Only the highly lipophilic free base can passively diffuse across the plasma membrane and subsequently into the lysosomal lumen[8].

-

Lysosomotropic Trapping: Upon entering the highly acidic environment of the lysosome (pH 4.5–5.0), the free base is rapidly protonated. The charged species (LLOMe-

) is membrane-impermeable and becomes trapped, leading to massive intralysosomal accumulation[9],[8].

Cathepsin Processing and Mechanical Rupture

Once trapped, LLOMe acts as a specific substrate for the lysosomal thiol protease Dipeptidyl peptidase I (Cathepsin C)[10]. Recent cryo-electron tomography studies have revealed that Cathepsin C cleaves the methyl ester, causing the resulting products to polymerize into rigid amyloid-like fibrils[1]. These structures exert intense mechanical stress on the lysosomal limiting membrane, driving overt rupture (LMP)[1]. The subsequent leakage of lysosomal contents, including Cathepsin B and calcium ions, into the cytosol triggers K+ efflux and the assembly of the NLRP3 inflammasome[11],[12],[13].

Figure 1: LLOMe lysosomotropic trapping, amyloid formation, and NLRP3 activation pathway.

Experimental Workflows: Inducing LMP and NLRP3 Activation

To ensure high trustworthiness and reproducibility, experimental protocols using LLOMe must be designed as self-validating systems. The following workflow details the induction of LMP in murine Bone Marrow-Derived Macrophages (BMDMs) or human THP-1 cells, incorporating critical mechanistic controls.

Step 1: Reagent Preparation and Storage

-

Action: Dissolve Methyl leucylleucinate hydrochloride in anhydrous DMSO to create a 100 mM stock solution. Aliquot and store at -80°C[4].

-

Causality: While the HCl salt is water-soluble, long-term storage in aqueous solutions promotes slow ester hydrolysis. Anhydrous DMSO preserves the integrity of the methyl ester, ensuring consistent membranolytic activity across independent experiments[4].

Step 2: Macrophage Priming (Signal 1)

-

Action: Seed macrophages and treat with 100 ng/mL ultra-pure Lipopolysaccharide (LPS) for 3–4 hours[14].

-

Causality: LPS engages Toll-like Receptor 4 (TLR4), driving NF-κB-dependent transcription of NLRP3 and IL1B (pro-IL-1β). Without this priming step, the inflammasome machinery is insufficiently expressed to generate a measurable cytokine output[15].

Step 3: Mechanistic Validation (Inhibitor Control)

-

Action: In designated control wells, pre-treat cells with 100 nM Bafilomycin A1 for 30 minutes prior to LLOMe addition[3],[16].

-

Causality: Bafilomycin A1 is a specific inhibitor of the vacuolar H+-ATPase (v-ATPase). By neutralizing the lysosomal pH, it abolishes the proton gradient required for the "lysosomotropic trapping" of the LLOMe free base[3]. If the observed cell death or IL-1β release is entirely blocked by Bafilomycin A1, it validates that the phenotype is strictly driven by lysosomal acidification and subsequent LMP, ruling out off-target plasma membrane toxicity[3],[17].

Step 4: LMP Induction (Signal 2)

-

Action: Dilute the 100 mM LLOMe HCl stock directly into the culture media to achieve a final concentration of 1 mM. Incubate for 1 to 2 hours at 37°C[18].

-

Causality: Concentration-response studies indicate that 1 mM is the optimal threshold for rapid, synchronized LMP[18]. Supramillimolar concentrations (e.g., >2 mM) can induce overwhelming, instantaneous necrosis that paradoxically attenuates IL-1β release by destroying the cell before the inflammasome complex can fully assemble[18].

Step 5: Quantitative Readouts

-

Action: Assess LMP via flow cytometry using Acridine Orange (AO) staining. Intact lysosomes fluoresce red; upon LLOMe treatment, the loss of red fluorescence indicates lysosomal rupture[3],[14]. Quantify inflammasome activation by measuring secreted IL-1β in the supernatant via ELISA[3].

Conclusion

The distinction between Methyl leucylleucinate hydrochloride and the Leu-Leu-OMe free base is not merely a semantic chemical detail; it is the foundational basis for reagent stability and experimental success. By leveraging the stable HCl salt for storage and relying on the physiological buffering of culture media to generate the membrane-permeable free base in situ, researchers can reproducibly exploit the lysosomotropic trapping mechanism. Understanding the causality behind these chemical dynamics ensures that assays measuring LMP, lysophagy, and NLRP3 activation remain robust, accurate, and scientifically sound.

References

- Hornung, V., et al. "Silica crystals and aluminum salts activate the NALP3 inflammasome through phagosomal destabilization." SciSpace.

- Thiele, D. L., & Lipsky, P. E. "Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease." PNAS.

- Murakami, T., et al. "Critical role for calcium mobilization in activation of the NLRP3 inflammasome." PNAS.

- "Cathepsin-dependent amyloid formation drives mechanical rupture of lysosomal membranes." bioRxiv.

- "NLRP3 inflammasome signaling is activated by low-level lysosome disruption but inhibited..." PMC.

- "L-LEUCINE, L-LEUCYL-, METHYL ESTER, HYDROCHLORIDE (1:1)." GSRS.

- "Methyl leucylleucinate HCl | lysosomal condensation product | CAS# 6491-83-4." InvivoChem.

- "L-Leucyl-L-Leucine methyl ester hydrobromide (LLOMe hydrobromide)." MedChemExpress.

- "The NLRP3 inflammasome: molecular activation and regulation to therapeutics." PMC.

- "Lysosomotropic Features and Autophagy Modulators among Medical Drugs." MDPI.

Sources

- 1. Cathepsin-dependent amyloid formation drives mechanical rupture of lysosomal membranes | bioRxiv [biorxiv.org]

- 2. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Methyl leucylleucinate HCl | lysosomal condensation product | CAS# 6491-83-4 | InvivoChem [invivochem.com]

- 7. AB312254 | CAS 6491-83-4 – abcr Gute Chemie [abcr.com]

- 8. mdpi.com [mdpi.com]

- 9. Key Mechanisms in Lysosome Stability, Degradation and Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. pnas.org [pnas.org]

- 12. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 13. Lysosomal Cathepsin Release Is Required for NLRP3-Inflammasome Activation by Mycobacterium tuberculosis in Infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | RAB20 deficiency promotes the development of silicosis via NLRP3 inflammasome [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. journals.biologists.com [journals.biologists.com]

- 18. NLRP3 inflammasome signaling is activated by low-level lysosome disruption but inhibited by extensive lysosome disruption: roles for K+ efflux and Ca2+ influx - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and stability of L-Leucyl-L-leucine methyl ester HCl

An In-depth Technical Guide on the Core Chemical Structure and Stability of L-Leucyl-L-leucine methyl ester HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Leucyl-L-leucine methyl ester hydrochloride (LLME HCl) is a pivotal lysosomotropic agent with selective cytotoxic effects on immune cells, making it an invaluable tool in immunology and a candidate for therapeutic development. The integrity of its chemical structure is fundamental to its biological activity and the reproducibility of experimental data. This guide provides a detailed technical examination of the chemical structure and stability of LLME HCl. It elucidates the primary degradation pathways and offers expert-driven protocols and handling guidelines to ensure its stability and efficacy in research and pharmaceutical applications.

Core Chemical Structure and Physicochemical Properties

L-Leucyl-L-leucine methyl ester hydrochloride is the hydrochloride salt of the dipeptide L-leucyl-L-leucine, where the carboxyl group of the C-terminal leucine is esterified with a methyl group. The hydrochloride salt form significantly enhances its aqueous solubility, a crucial property for its biological applications.

Structural Representation

Figure 1. Chemical structure of L-Leucyl-L-leucine methyl ester HCl.

Physicochemical Data

The fundamental physicochemical properties of LLME HCl are summarized in the table below. These properties are essential for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoate;hydrochloride | [1] |

| Molecular Formula | C₁₃H₂₆N₂O₃ · HCl | [2] |

| Molecular Weight | 294.8 g/mol | [2][3] |

| CAS Number | 6491-83-4 | [2][3] |

| Appearance | A crystalline solid | [2][3] |

| Purity | ≥95% | [2][4] |

| Solubility | Soluble in DMF (10 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml), and PBS (pH 7.2, 10 mg/ml). | [2][3] |

Stability Profile and Intrinsic Degradation Pathways

The stability of LLME HCl is a critical parameter that dictates its shelf-life and experimental reliability. As a dipeptide ester, it is susceptible to degradation, primarily through hydrolysis. Understanding these pathways is key to mitigating degradation and ensuring the compound's integrity.

Hydrolytic Degradation

Two primary sites within the LLME HCl molecule are susceptible to hydrolytic cleavage: the ester linkage and the peptide bond .

-

Ester Hydrolysis: This is typically the more labile linkage, readily undergoing hydrolysis under both acidic and basic conditions to yield L-Leucyl-L-leucine and methanol. The rate of this reaction is highly pH-dependent.

-

Peptide Bond Hydrolysis: The amide bond connecting the two leucine residues is more stable than the ester bond but can be cleaved under more aggressive conditions, such as strong acid or base and elevated temperatures. This cleavage results in the formation of L-leucine and L-leucine methyl ester.

Figure 2. Primary hydrolytic degradation pathways for LLME HCl.

Factors Influencing Stability

The rate and extent of LLME HCl degradation are influenced by several key environmental factors:

-

pH: The pH of the solution is a critical factor. The ester linkage is most stable in a slightly acidic to neutral pH range. The inherent acidity of the hydrochloride salt in an unbuffered aqueous solution can help to slow base-catalyzed hydrolysis.

-

Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolytic degradation. Therefore, storage at low temperatures is essential.

-

Moisture: In its solid state, LLME HCl is hygroscopic. Exposure to moisture can lead to solid-state hydrolysis.

-

Light: Although specific photostability data is not extensively published, it is a prudent practice to protect all peptide-based compounds from light to prevent potential photodegradation.

Analytical Methodologies for Stability Assessment

Robust analytical methods are essential for assessing the purity of LLME HCl and for monitoring its stability over time and under various stress conditions.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the gold standard for the analysis of LLME HCl. A well-developed HPLC method can separate the intact molecule from its potential degradation products.

-

Stationary Phase: A C18 column is typically employed.

-

Mobile Phase: A gradient elution using water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) to improve peak shape, is effective.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is used to detect the peptide bond.

Mass Spectrometry (MS)

The coupling of HPLC with mass spectrometry (LC-MS) is a powerful tool for the unambiguous identification of the parent compound and its degradation products by providing molecular weight information. This is particularly valuable in forced degradation studies to elucidate degradation pathways.

Experimental Protocol: Stability-Indicating HPLC Method Development

Objective: To establish an HPLC method capable of resolving L-Leucyl-L-leucine methyl ester HCl from its principal degradation products, thereby serving as a stability-indicating assay.

Materials:

-

L-Leucyl-L-leucine methyl ester HCl reference standard

-

HPLC-grade acetonitrile and water

-

Trifluoroacetic acid (TFA)

-

C18 analytical HPLC column (e.g., 4.6 x 250 mm, 5 µm)

Instrumentation:

-

HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) TFA in water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

-

-

Standard Preparation:

-

Accurately weigh and dissolve the LLME HCl reference standard in Mobile Phase A to a final concentration of 1 mg/mL.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 40 °C

-

Detection Wavelength: 215 nm

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 5 25.0 70 30.0 95 35.0 95 35.1 5 | 40.0 | 5 |

-

-

Forced Degradation Protocol (for method validation):

-

Acid Hydrolysis: Treat sample with 0.1 M HCl at 80 °C.

-

Base Hydrolysis: Treat sample with 0.01 M NaOH at room temperature.

-

Oxidative Stress: Treat sample with 3% H₂O₂ at room temperature.

-

Thermal Stress: Expose solid sample to 105 °C.

-

Photostability: Expose solution to UV light (ICH Q1B guidelines).

-

-

Data Analysis: Analyze the chromatograms from the forced degradation samples to ensure that all degradation product peaks are baseline-resolved from the parent LLME HCl peak.

Expert Recommendations for Handling, Storage, and Formulation

Adherence to proper handling and storage procedures is critical for maintaining the integrity of LLME HCl.

Handling

-

Always use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of the fine powder.

-

Minimize the compound's exposure to ambient air and moisture.

Storage

-

Solid Compound: For long-term storage, keep L-Leucyl-L-leucine methyl ester HCl in a tightly sealed container at -20°C, protected from light and moisture. Storage in a desiccator is highly recommended.

-

Solutions: It is best practice to prepare solutions fresh for each experiment. If short-term storage is unavoidable, filter-sterilize the solution, aliquot it into single-use vials, and store at -80°C. Avoid repeated freeze-thaw cycles.

Formulation Considerations

-

For biological assays, LLME HCl is often dissolved in buffered solutions like PBS to a pH of 7.2.[3]

-

When formulating, be mindful of potential interactions with other excipients that could compromise stability.

-

For any application requiring the use of LLME HCl in solution for an extended period, a comprehensive formulation and stability study is advised to identify the optimal buffer system and storage conditions.

Conclusion

A comprehensive understanding of the chemical structure and stability of L-Leucyl-L-leucine methyl ester HCl is indispensable for its successful application in scientific research and drug development. The molecule's primary liability is its susceptibility to hydrolysis at the ester and peptide bonds, a process that is significantly influenced by environmental factors. By implementing robust analytical techniques like stability-indicating HPLC and adhering to stringent handling, storage, and formulation protocols, researchers can ensure the chemical integrity of LLME HCl, thereby guaranteeing the validity and reproducibility of their experimental results.

References

-

PubChem. (n.d.). Leucyl-leucine-methyl ester. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

-

PubChem. (n.d.). Leucine methyl ester hydrochloride. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

-

Global Substance Registration System. (n.d.). L-LEUCINE, L-LEUCYL-, METHYL ESTER, HYDROCHLORIDE (1:1). Retrieved February 27, 2026, from [Link]

-

Aapptec Peptides. (n.d.). H-Leu-OMe HCl, CAS 7517-19-3, L-Leucine methyl ester hydrochloride. Retrieved February 27, 2026, from [Link]

Sources

- 1. Leucyl-leucine-methyl ester | C13H26N2O3 | CID 7016877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. L-Leucyl-L-Leucine methyl ester (hydrochloride) | CAS 6491-83-4 | Cayman Chemical | Biomol.com [biomol.com]

- 4. L-Leucyl-L-Leucine methyl ester (hydrochloride) - Cayman Chemical [bioscience.co.uk]

Methyl leucylleucinate specificity for cytotoxic T cells and NK cells

An In-depth Technical Guide to the Specificity of Methyl Leucylleucinate for Cytotoxic T Lymphocytes and Natural Killer Cells

Authored by a Senior Application Scientist

L-leucyl-L-leucine methyl ester (LLME), also referred to as methyl leucylleucinate, is a lysosomotropic dipeptide ester with potent and selective cytotoxic effects against specific immune cell populations. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the specificity of LLME for cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells. We will dissect the enzymatic basis for this selectivity, detail the process of lysosomal-mediated cell death, provide validated experimental protocols for the depletion of these cell types, and discuss methods for verifying the efficacy of depletion. This document is intended for researchers, scientists, and drug development professionals seeking to leverage LLME as a precise tool for immunological research and potential therapeutic applications.

The Principle of Selective Cytotoxicity: A Lysosomal "Trojan Horse"

The selective elimination of specific cell subsets is a powerful tool in immunology for elucidating the function of different lymphocyte populations. While methods like antibody-based cell sorting can isolate populations, they do not always permit the functional study of the remaining cells in a mixed culture. LLME offers a functional approach, acting as a "Trojan horse" to selectively kill cells possessing a specific intracellular enzymatic machinery.

LLME is a lysosomotropic agent, meaning it readily enters cells and accumulates within lysosomes.[1][2] The core of its specificity, however, does not lie in its uptake, but in its subsequent metabolic fate within the lysosomal compartment. The key to this process is the differential expression of a specific lysosomal enzyme across lymphocyte subsets.

The Molecular Mechanism of LLME Specificity

The selective cytotoxicity of LLME is a multi-step process that hinges on the high concentration of a specific enzyme within the target cells.

Cellular Uptake and Lysosomal Accumulation

LLME enters lymphocytes, and as a lysosomotropic agent, it is transported into the acidic environment of the lysosomes.[1][2][3] This initial step is not specific and occurs in various cell types.

The Decisive Role of Dipeptidyl Peptidase I (DPPI)

The specificity of LLME is almost entirely attributable to the lysosomal thiol protease, Dipeptidyl Peptidase I (DPPI) , also known as Cathepsin C.[4][5][6]

-

Differential Expression: Cytotoxic T lymphocytes and NK cells contain significantly higher levels of DPPI compared to other lymphocytes, such as helper T cells and B cells, which remain functionally intact after exposure to LLME.[4][5][7]

-

Enzymatic Function: DPPI is a crucial enzyme for the activation of granzymes, the serine proteases stored in the lytic granules of CTLs and NK cells that are essential for inducing apoptosis in target cells.[8][9] The high concentration of DPPI in these cells is directly linked to their cytotoxic potential.

Formation of Membranolytic Polymers

Inside the lysosome, DPPI catalyzes a condensation reaction of the LLME dipeptide.[1][2] This enzymatic action polymerizes LLME into larger, insoluble metabolites with the structure (Leu-Leu)n-OMe , where n ≥ 3.[4][5][7] These polymers are hydrophobic and possess potent membranolytic (membrane-disrupting) properties.[3]

Lysosomal Membrane Permeabilization (LMP) and Apoptosis

The accumulation of these membranolytic polymers leads to the catastrophic failure of the lysosomal membrane, a process known as Lysosomal Membrane Permeabilization (LMP).[3][10]

-

Lysosomal Rupture: The integrity of the lysosome is compromised, releasing its contents into the cell's cytosol.[1][3]

-

Release of Hydrolytic Enzymes: The released contents include not only the LLME polymers but also the cell's own arsenal of lysosomal proteases, such as granzymes and cathepsins.

-

Induction of Apoptosis: The release of these factors into the cytosol triggers a cascade of events leading to programmed cell death, or apoptosis.[11][12] This is characterized by DNA fragmentation and the activation of caspases.[11][12] The process is distinct from simple necrosis, as it involves an active, zinc-sensitive apoptotic pathway.[11]

This entire mechanism ensures that only cells with high levels of DPPI—namely CTLs and NK cells—efficiently produce the toxic polymer and undergo apoptosis, while other cells are spared.

Caption: Figure 1: Mechanism of LLME-Induced Selective Apoptosis.

Data Summary: The Basis of Selectivity

The differential sensitivity of lymphocyte subsets to LLME is summarized below.

| Cell Type | Key Enzyme (DPPI) Level | Sensitivity to LLME | Outcome |

| Cytotoxic T Lymphocytes (CD8+) | High | High | Apoptosis |

| Natural Killer (NK) Cells | High | High | Apoptosis |

| Monocytes / Macrophages | High | High | Lysis |

| Helper T Cells (CD4+) | Low | Low | Functionally Intact |

| B Cells | Low | Low | Functionally Intact |

Experimental Protocols and Methodologies

The following protocols provide a framework for the effective depletion of CTLs and NK cells from a mixed lymphocyte population, such as Peripheral Blood Mononuclear Cells (PBMCs).

Protocol: Depletion of Cytotoxic Lymphocytes from Human PBMCs

This protocol is adapted from methodologies that use LLME for the negative selection of lymphocyte populations.[13]

Materials:

-

Isolated Human PBMCs

-

Phosphate-Buffered Saline (PBS)

-

Complete RPMI-1640 medium (serum-free for treatment step)

-

L-leucyl-L-leucine methyl ester (LLME)

-

50 mL conical tubes

-

Sterile fine nylon mesh

Procedure:

-

Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Hypaque density gradient centrifugation.

-

Cell Counting and Resuspension: Count the cells and resuspend them at a concentration of 3 x 10⁶ cells/mL in room-temperature PBS.

-

LLME Solution Preparation: Immediately before use, prepare a 0.05 M (50 mM) stock solution of LLME in complete, serum-free RPMI medium.

-

Treatment: Add the LLME stock solution to the cell suspension at a 1:10 dilution to achieve a final concentration of 5 mM. Mix gently.

-

Incubation: Incubate the cells for 35 minutes at room temperature.

-

Causality Note: This incubation time and concentration are critical. Shorter times or lower concentrations may lead to incomplete depletion, while significantly longer times could increase non-specific cell death.

-

-

Washing: Wash the cells three times with PBS by centrifuging at 400 x g for 10 minutes at room temperature. Decant the supernatant after each wash.

-

Causality Note: Thorough washing is essential to remove any residual LLME and cell debris, which could affect downstream applications.

-

-

Debris Removal: Resuspend the final cell pellet in 25 mL of complete RPMI medium containing serum (e.g., 10% FBS). Filter the cell suspension through a sterile fine nylon mesh to remove clumps of dead cells and debris.

-

Post-Treatment Analysis: The resulting cell population is now depleted of the majority of NK cells, cytotoxic T cells, and monocytes. Proceed with validation assays.

Sources

- 1. L-leucyl-L-leucine methyl ester | Semantic Scholar [semanticscholar.org]

- 2. Facebook [cancer.gov]

- 3. researchgate.net [researchgate.net]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Dipeptidyl peptidase I is required for the processing and activation of granzymes A and B in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dipeptidyl peptidase I is required for the processing and activation of granzymes A and B in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A phosphoinositide signalling pathway mediates rapid lysosomal repair - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Apoptosis is induced in cells with cytolytic potential by L-leucyl-L-leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lysosomal membrane permeabilization induces cell death in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Technical Whitepaper: Methyl Leucylleucinate Hydrochloride (Leu-Leu-OMe)

Executive Summary

Methyl leucylleucinate hydrochloride (Leu-Leu-OMe[1][2]·HCl) is a dipeptide ester widely utilized in immunology and cell biology as a selective lysosomotropic agent.[3] Unlike broad-spectrum toxins, Leu-Leu-OMe exhibits a unique, enzyme-dependent cytotoxicity. It is converted into membranolytic polymers exclusively within cells possessing high Dipeptidyl Peptidase I (DPPI/Cathepsin C) activity.

This specificity allows for the precise depletion of cytotoxic T lymphocytes (CTLs), natural killer (NK) cells, monocytes, and polymorphonuclear leukocytes from mixed cell populations, leaving helper T cells (Th), B cells, and hematopoietic stem cells functionally intact. This whitepaper details the physicochemical properties, molecular mechanism, and validated protocols for the application of Leu-Leu-OMe in immunomodulation and Graft-versus-Host Disease (GVHD) research.

Chemical & Physical Profile

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | L-Leucyl-L-leucine methyl ester hydrochloride |

| CAS Number | 6491-83-4 |

| Synonyms | Leu-Leu-OMe[1][2][4][5][6][7][8][9][10][11]·HCl, LLOMe, LLME |

| Molecular Formula | C₁₃H₂₆N₂O₃[12] · HCl |

| Molecular Weight | 294.82 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Water (>50 mg/mL), Ethanol, DMSO |

| Stability (Solid) | Stable at -20°C for >2 years if desiccated. |

| Stability (Solution) | Highly Unstable. The methyl ester hydrolyzes rapidly in aqueous neutral/basic buffers. Must be prepared fresh. |

Mechanism of Action: The Lysosomal Suicide Trap

The utility of Leu-Leu-OMe lies in its "suicide substrate" mechanism. The compound itself is relatively non-toxic until it undergoes bio-activation within the lysosome.

The Pathway

-

Uptake: Leu-Leu-OMe enters the cell via receptor-mediated endocytosis or facilitated diffusion.

-

Lysosomal Accumulation: Being a weak base, it accumulates in the acidic environment of the lysosome.

-

DPPI-Mediated Polymerization: This is the critical selectivity step. The lysosomal enzyme Dipeptidyl Peptidase I (DPPI) , also known as Cathepsin C, acts as a transferase. It removes the methyl group and catalyzes the condensation of Leu-Leu units into insoluble, hydrophobic polymers: (Leu-Leu)n-OMe.

-

Membranolysis: These polymers possess detergent-like properties. They intercalate into the lysosomal membrane, causing rupture.

-

Apoptosis/Necrosis: The rupture releases cathepsins and other hydrolases into the cytosol, triggering rapid apoptotic or necrotic cell death.

Selectivity Factor: Cells with low DPPI activity (B cells, CD4+ T cells) cannot generate the toxic polymer and are therefore resistant to Leu-Leu-OMe treatment.

Mechanistic Visualization

Figure 1: The DPPI-dependent activation pathway of Leu-Leu-OMe. The drug remains inert until polymerized by Dipeptidyl Peptidase I inside the lysosome.

Validated Experimental Protocols

Critical Handling Constraints

-

Hydrolysis Risk: The methyl ester group is labile. In PBS or culture media (pH 7.4), the half-life is short. Never store aqueous stock solutions.

-

Serum Interference: Serum proteins can buffer the drug or compete for uptake. Perform treatments in serum-free media (e.g., RPMI 1640 or PBS).

Protocol: Selective Depletion of NK Cells and Monocytes

This protocol is designed to deplete NK cells, monocytes, and cytotoxic T cells from human Peripheral Blood Mononuclear Cells (PBMCs) while preserving B cell and Th cell viability.

Reagents:

-

Leu-Leu-OMe·HCl powder.[13]

-

Serum-free RPMI 1640 or PBS (pH 7.4).

-

Complete Culture Media (e.g., RPMI + 10% FBS).

Step-by-Step Methodology:

-

Cell Preparation:

-

Isolate PBMCs via density gradient centrifugation (e.g., Ficoll-Paque).

-

Wash cells 2x with PBS to remove platelets and serum.

-

Resuspend cells at 5 - 10 × 10⁶ cells/mL in serum-free RPMI or PBS.

-

-

Stock Preparation (Immediately before use):

-

Weigh out Leu-Leu-OMe·HCl.

-

Dissolve in serum-free medium to create a 25 mM working stock.

-

Note: Ethanol can be used for a more stable primary stock (100 mM), but aqueous dilution must happen immediately before cell contact.

-

-

Treatment:

-

Add the Leu-Leu-OMe stock to the cell suspension to achieve a final concentration of 1.0 mM (range 0.25 mM – 1.0 mM depending on donor sensitivity).

-

Optimization: 1.0 mM is standard for complete NK depletion; 0.25 mM may spare some NKs while killing highly sensitive monocytes.

-

-

Incubation:

-

Incubate at Room Temperature (20-25°C) for 15 minutes .

-

Warning: Do not incubate at 37°C for prolonged periods during treatment, as this accelerates ester hydrolysis and non-specific toxicity.

-

-

Quenching and Washing:

-

Immediately dilute the suspension with 10 volumes of cold PBS or Complete Media.

-

Centrifuge (300 x g, 5-8 min).

-

Wash 2x with Complete Media to ensure all extracellular Leu-Leu-OMe is removed.

-

-

Recovery:

-

Resuspend in Complete Media.

-

Incubate at 37°C / 5% CO₂ for 2-4 hours. This allows the apoptotic cells to die and disintegrate, leaving the viable population enriched.

-

Workflow Visualization

Figure 2: Workflow for the selective depletion of cytotoxic effector cells using Leu-Leu-OMe.[8]

Applications in Drug Development[13]

Graft-versus-Host Disease (GVHD) Models

Leu-Leu-OMe is critical in transplantation research. By treating donor bone marrow grafts with Leu-Leu-OMe, researchers can selectively eliminate the mature T cells and NK cells responsible for GVHD, while sparing the hematopoietic stem cells required for engraftment.

-

Outcome: Prevention of lethal GVHD in murine models without compromising immune reconstitution.

Lysosomal Storage Disorders

Because Leu-Leu-OMe induces lysosomal membrane permeabilization (LMP), it is used as a tool to model lysosomal stress and study the autophagy-lysosome pathway. It serves as a positive control for inducing LMP in drug screening assays targeting lysosomal stability.

Safety & Troubleshooting

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Incomplete Depletion | Hydrolyzed Stock | Prepare stock fresh immediately before use. Do not store aqueous aliquots. |

| Serum Interference | Ensure wash steps remove all serum before treatment. Use serum-free media. | |

| High Non-Specific Toxicity | Over-incubation | Strictly limit exposure to 15-20 mins. |

| Temperature too high | Perform treatment at Room Temp, not 37°C. | |

| Precipitation | High Concentration | Do not exceed 25 mM in the stock solution if using PBS. |

Safety

-

Hazards: Leu-Leu-OMe is an irritant and potentially toxic if inhaled or swallowed.

-

PPE: Wear gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

References

-

Thiele, D. L., & Lipsky, P. E. (1985). Modulation of human natural killer cell function by L-leucine methyl ester: monocyte-dependent depletion from human peripheral blood mononuclear cells. Journal of Immunology, 134(2), 786-793. Link

-

Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: Dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells.[14] Proceedings of the National Academy of Sciences, 87(1), 83-87.[12][14] Link

-

Ujvari, A., et al. (2017). L-leucyl-L-leucine methyl ester does not release cysteine cathepsins to the cytosol but inactivates them in transiently permeabilized lysosomes. Journal of Cell Science, 130(18), 3124–3140.[15] Link

-

Cayman Chemical. L-Leucyl-L-Leucine methyl ester (hydrochloride) Product Information. Link

Sources

- 1. CAS: 6491-83-4 | CymitQuimica [cymitquimica.com]

- 2. rupress.org [rupress.org]

- 3. selleckchem.com [selleckchem.com]

- 4. L-Leucyl-L-Leucine methyl ester (hydrochloride) | 6491-83-4 [chemicalbook.com]

- 5. Methyl leucylleucinate HCl | lysosomal condensation product | CAS# 6491-83-4 | InvivoChem [invivochem.com]

- 6. H-Leu-Leu-OMe Hydrochloride | CAS 6491-83-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 11. L-Leucyl-L-Leucine methyl ester (hydrochloride) - Cayman Chemical [bioscience.co.uk]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. chemimpex.com [chemimpex.com]

- 14. caymanchem.com [caymanchem.com]

- 15. journals.biologists.com [journals.biologists.com]

Methodological & Application

Application Note: Protocol for Depleting NK Cells Using Methyl Leucylleucinate Hydrochloride (LLOMe)

Abstract & Introduction

The selective depletion of Natural Killer (NK) cells is a critical technique in immunology to delineate the role of innate cytotoxicity in immune responses, transplantation tolerance, and autoimmune models. While magnetic bead-based depletion (e.g., anti-CD56) removes cells based on surface markers, it does not address the functional potential of remaining cells or the specific contribution of cytotoxic granules.

Methyl leucylleucinate hydrochloride (L-Leucyl-L-Leucine methyl ester hydrochloride, or LLOMe ) offers a distinct pharmacological approach.[1] Unlike antibody-mediated depletion, LLOMe is a lysosomotropic agent that exploits the specific enzymatic machinery of cytotoxic cells. It functions as a "suicide substrate" for Dipeptidyl Peptidase I (DPPI/Cathepsin C), an enzyme highly enriched in the lysosomes of NK cells, cytotoxic T lymphocytes (CTLs), and monocytes.

This application note provides a rigorous, field-proven protocol for the use of LLOMe to functionally deplete NK activity from human Peripheral Blood Mononuclear Cells (PBMCs).

Mechanism of Action: The "Suicide Bag" Hypothesis

Understanding the mechanism is vital for troubleshooting. LLOMe is not inherently toxic; it becomes toxic only after intracellular processing by specific enzymes found in cytotoxic cells.

The Biological Pathway[2]

-

Uptake: LLOMe (a dipeptide ester) enters leukocytes via facilitated diffusion.

-

Lysosomal Accumulation: Being a weak base, it becomes protonated within the acidic environment of the lysosome, leading to accumulation (ion trapping).

-

Polymerization (The Critical Step): In cells expressing high levels of DPPI (Cathepsin C) , the methyl ester is removed, and the leucyl-leucine units are polymerized into hydrophobic oligomers: (Leu-Leu)n-OMe.

-

Lysis: These hydrophobic polymers aggregate and disrupt the lysosomal membrane.

-

Cell Death: The rupture of lysosomes releases potent hydrolases and proteases into the cytoplasm, triggering rapid necrosis and apoptosis.

Specificity Profile

-

Sensitive Cells (High DPPI + Granules): NK Cells (CD56+/CD16+), Cytotoxic T Cells (CD8+), Monocytes (CD14+), Polymorphonuclear leukocytes (PMNs).

-

Resistant Cells (Low DPPI): B Cells, T Helper Cells (CD4+), Dendritic Cells (subset dependent).

Mechanistic Diagram

Figure 1: The lysosomotropic mechanism of LLOMe toxicity. Specificity is driven by the high concentration of DPPI in cytotoxic cells.

Materials & Reagent Preparation

Critical Reagent Information

-

Compound: L-Leucyl-L-Leucine methyl ester hydrochloride (LLOMe-HCl).[1]

-

CAS Number: 6491-83-4.[2]

-

Stability Warning: The methyl ester group is susceptible to hydrolysis in aqueous solution. LLOMe must be prepared fresh immediately before use. Do not store aqueous stock solutions.

Equipment & Buffers

-

PBS (Phosphate Buffered Saline): Ca2+/Mg2+ free.[3]

-

RPMI-1640 Medium: Supplemented with 10% FBS (for recovery).

-

Sterile Filters: 0.22 µm syringe filters.

-

Flow Cytometer: For validation.

Experimental Protocol: Human PBMC Depletion

This protocol is optimized for human PBMCs. If using murine cells, concentrations must be adjusted (typically lower, ~250 µM).

Preparation of LLOMe Stock (Just-in-Time)

-

Weigh out LLOMe-HCl powder.

-

Dissolve in sterile PBS to create a 100 mM stock solution .

-

Calculation: MW of LLOMe-HCl is ~294.8 g/mol .[2] To make 1 mL of 100 mM, dissolve 29.5 mg in 1 mL PBS.

-

-

Neutralization (Critical): The HCl salt is acidic. Verify pH is ~7.4. If necessary, buffer with a small volume of HEPES or neutralize carefully with dilute NaOH, though dissolving in a strong buffer like PBS usually suffices for small volumes.

-

Filter sterilize (0.22 µm) if using for long-term culture.

Depletion Workflow

| Step | Action | Details |

| 1. Isolation | Isolate PBMCs | Use Ficoll-Paque density gradient centrifugation. Wash cells 2x with PBS.[4] |

| 2. Resuspension | Adjust Density | Resuspend PBMCs at 5-10 x 10⁶ cells/mL in serum-free RPMI or PBS. Serum can hydrolyze the ester; serum-free is preferred during treatment. |

| 3. Treatment | Add LLOMe | Add LLOMe stock to reach a final concentration of 5 mM . (Range: 1–5 mM). |

| 4. Incubation | Incubate | Incubate for 15 minutes at Room Temperature (22°C). Do not exceed 40 mins. |

| 5. Quench | Wash x2 | Add 10x volume of cold RPMI + 10% FBS to quench. Centrifuge (300xg, 5 min). Discard supernatant. Repeat wash.[4] |

| 6. Recovery | Rest Cells | Resuspend in complete medium (RPMI + 10% FBS). Incubate at 37°C for 2–18 hours . |

Why the Recovery Step? Lysosomal rupture is rapid, but the clearance of dead cells and the full restoration of homeostasis in the surviving population (B cells, Th cells) takes time. An overnight rest allows for the disintegration of necrotic cells, ensuring cleaner flow cytometry data.

Workflow Diagram

Figure 2: Step-by-step workflow for LLOMe depletion.[1][5] The wash step is the most critical control point.

Validation & Quality Control

Trust but verify. You must confirm depletion before proceeding to sensitive downstream assays.[6]

Flow Cytometry

Stain for the following markers. Note that monocytes (CD14) will also be depleted.

| Cell Type | Markers | Expected Result (Post-LLOMe) |

| NK Cells | CD3- / CD56+ | >95% Reduction |

| T Helper | CD3+ / CD4+ | Preserved |

| Cytotoxic T | CD3+ / CD8+ | Partial to Complete Reduction |

| Monocytes | CD14+ | >90% Reduction |

| B Cells | CD19+ | Preserved |

Functional Assay (Gold Standard)

Phenotypic absence (surface markers) does not always equal functional absence. The most robust test is a K562 Cytotoxicity Assay .

-

Target: K562 cells (MHC-I deficient, highly NK sensitive).

-

Effector: Control PBMCs vs. LLOMe-treated PBMCs.

-

Method: 4-hour Chromium-51 release or Calcein-AM release.

-

Success Criteria: LLOMe-treated cells should show near-zero lysis of K562 cells, comparable to background.

Comparison: LLOMe vs. Magnetic Beads

Researchers often choose between these two methods. Use this table to decide.

| Feature | LLOMe (Chemical) | Magnetic Beads (Anti-CD56) |

| Mechanism | Lysosomal disruption (Enzymatic) | Surface marker selection |

| Target | Functional (Granule-rich cells) | Phenotypic (CD56+ expression) |

| Monocytes | Depletes Monocytes | Spares Monocytes (unless CD14 beads added) |

| Cost | Low | High |

| Reversibility | Irreversible (Cell death) | N/A (Cells removed) |

| Best For | Removing all cytotoxic activity; Functional studies. | Isolating pure populations; Specific marker depletion.[3] |

Troubleshooting & Optimization

-

Issue: Incomplete Depletion.

-

Cause: Hydrolyzed LLOMe.[2]

-

Fix: Ensure powder is stored desicated at -20°C. Make solution immediately before adding to cells. Do not use media with serum during the 15-min incubation (serum esterases can degrade LLOMe).

-

-

Issue: High Toxicity to B/Th Cells.

-

Cause: Concentration too high or incubation too long.

-

Fix: Titrate down to 1-2 mM. Ensure strict 15-min incubation. Wash thoroughly.[2]

-

-

Issue: Clumping.

-

Cause: DNA release from dying cells.

-

Fix: Add DNase I (20 µg/mL) during the recovery phase.

-

References

-

Thiele, D. L., & Lipsky, P. E. (1985). Modulation of human natural killer cell function by L-leucine methyl ester: monocyte-dependent depletion from human peripheral blood mononuclear cells.[5][7][8][9] The Journal of Immunology, 134(2), 786-793.[7][9]

-

Thiele, D. L., & Lipsky, P. E. (1986). The immunosuppressive activity of L-leucyl-L-leucine methyl ester: selective ablation of cytotoxic lymphocytes and monocytes. The Journal of Immunology, 136(3), 1038-1048.

-